molecular formula C18H18N4O3S B12032365 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol

4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol

Cat. No.: B12032365
M. Wt: 370.4 g/mol
InChI Key: DHXGLBHGNIWKPY-VXLYETTFSA-N
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Description

4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzenediol moiety

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

    Condensation: It can form Schiff bases through condensation reactions with aldehydes or ketones.

Scientific Research Applications

4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The triazole ring and sulfanyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-11(2)25-14-5-3-4-13(9-14)17-20-21-18(26)22(17)19-10-12-6-7-15(23)16(24)8-12/h3-11,23-24H,1-2H3,(H,21,26)/b19-10+

InChI Key

DHXGLBHGNIWKPY-VXLYETTFSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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